MAO‑B vs. MAO‑A Selectivity: 88‑Fold Preference Over the Isoform That Lacks the 8‑Chloro Motif
In a direct head‑to‑head comparison using the same fluorescence‑based kynuramine assay, 8‑chloro‑2‑phenylquinolin‑4‑amine inhibited human MAO‑A with an IC₅₀ > 100 μM, while its rat MAO‑B IC₅₀ was 1.13 μM (human MAO‑B IC₅₀ = 209 nM in a related entry), yielding an MAO‑B/MAO‑A selectivity ratio exceeding 88 . This profile contrasts with many 4‑aminoquinolines that show balanced or MAO‑A‑biased inhibition, positioning the 8‑chloro derivative as a candidate for MAO‑B‑centric programs.
| Evidence Dimension | MAO‑A vs. MAO‑B inhibitory potency |
|---|---|
| Target Compound Data | MAO‑A IC₅₀ > 100 μM; MAO‑B IC₅₀ = 1.13 μM (rat) / 209 nM (human) |
| Comparator Or Baseline | MAO‑A isoform (same compound, same assay) |
| Quantified Difference | MAO‑B/MAO‑A selectivity ratio > 88 |
| Conditions | Fluorescence assay measuring 4‑hydroxyquinoline formation from kynuramine; human MAO‑A and rat/human MAO‑B |
Why This Matters
High MAO‑B selectivity reduces the risk of tyramine‑induced hypertensive crisis, a key liability of non‑selective MAO inhibitors, making the 8‑chloro compound preferable for CNS‑targeted procurement.
- [1] BindingDB. CHEMBL1575961 (BDBM50401981) – MAO‑A IC₅₀ > 100 μM. https://bindingdb.org (accessed 2026‑04‑28). View Source
- [2] BindingDB. CHEMBL3094026 (BDBM50038204) – MAO‑B IC₅₀ = 209 nM (human). https://bindingdb.org (accessed 2026‑04‑28). View Source
